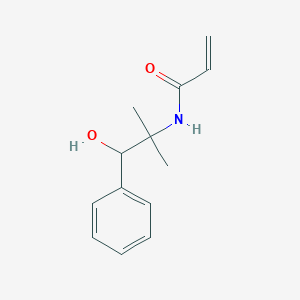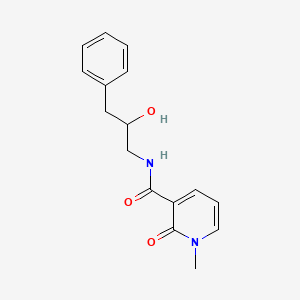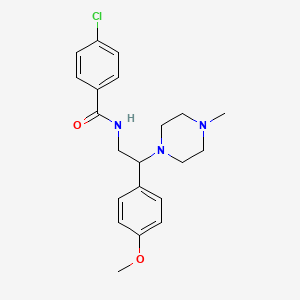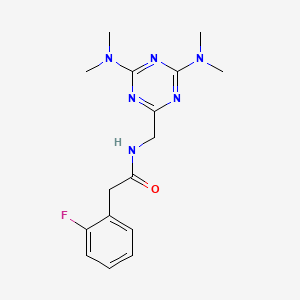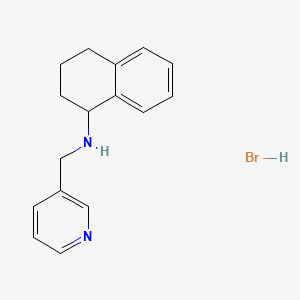
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, also known as PTM(1,2,3,4-THN)AH, is a brominated derivative of the amine group and is commonly used as a reagent in organic synthesis. It is a colorless solid at room temperature and can be synthesized from a variety of starting materials. PTM(1,2,3,4-THN)AH has a wide range of scientific applications, including use in biochemical and physiological research, drug design, and laboratory experiments.
Scientific Research Applications
Cellular Transport Mechanisms
Research indicates the involvement of N1-arylalkylpolyamines, including structures similar to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, in cellular transport mechanisms. These compounds, particularly with aromatic ring systems like naphthalen-1-ylmethyl, were synthesized and tested for their biological activities. Findings suggest that the size of the N1-arylalkyl substituent and the polyamine sequence significantly influence the cytotoxicity profiles, with the potential for selective delivery into cells via the polyamine transporter (PAT). The study proposes a cytotoxicity model based on the hydrophobic pocket adjacent to the PAT polyamine-binding site, highlighting the compound's role in cellular transport mechanisms (Gardner et al., 2004).
Antimicrobial and Antiviral Properties
A novel Schiff base compound resembling the structure of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide demonstrated promising antimicrobial activity. The compound, evaluated through the disc diffusion method, exhibited significant antibacterial efficacy against pathogenic bacteria such as Staphylococcus aureus and Micrococcus luteus. Moreover, this Schiff base and its derivatives showed potential as 3-chymotrypsin-like protease (3CLpro) inhibitors for SARS-CoV-2, indicating its relevance in antiviral research (Al‐Janabi et al., 2020).
Detection of Biological Molecules
Compounds structurally related to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have been used in the detection of biological molecules. Copper complexes with tridentate N-donor ligands demonstrated the ability to undergo reduction upon exposure to nitric oxide in various solvents. Notably, one such complex showed restored fluorescence intensity when nitric oxide was added, indicating its application in fluorescent detection of nitric oxide in methanol and water media (Kumar et al., 2011).
Neurological Research
Derivatives of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have shown potential in neurological research. A study involving 2,4-disubstituted pyrimidine derivatives, including a compound with a naphth-1-ylmethyl substituent, identified it as a potent inhibitor of acetylcholinesterase (AChE). This compound was highlighted for its role in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.BrH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGBAFNFHJVMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)
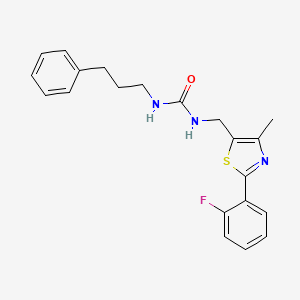
![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)
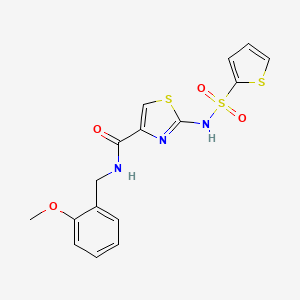
![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)
![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)
